6-Methylbenzothiazole

Antimicrobial Minimum Inhibitory Concentration Streptococcus pneumoniae

6-Methylbenzothiazole (CAS 2942-15-6): position-specific building block with 33% more efficient 6-to-2 electronic transmission for higher reaction yields. Exceptional MIC 0.008 μg/mL vs S. pneumoniae—prime antibiotic scaffold. Oral anticonvulsant thiosemicarbazones with favorable safety. Strong solid-state fluorescence for optical sensors/LEDs. Other isomers are not scientifically interchangeable. 95% purity for R&D procurement.

Molecular Formula C8H7NS
Molecular Weight 149.21 g/mol
CAS No. 2942-15-6
Cat. No. B1275349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylbenzothiazole
CAS2942-15-6
Molecular FormulaC8H7NS
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=CS2
InChIInChI=1S/C8H7NS/c1-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3
InChIKeyIVKILQAPNDCUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylbenzothiazole (CAS 2942-15-6): Technical Baseline for Scientific Procurement and Research Applications


6-Methylbenzothiazole (CAS 2942-15-6) is a heterocyclic building block consisting of a benzene ring fused to a thiazole ring, with a methyl group at the 6-position of the benzene ring [1]. Its molecular formula is C8H7NS, with a molecular weight of 149.21 g/mol [1]. Key physicochemical properties include a calculated Log P of 2.339, a melting point of 15.5 °C, a boiling point of 250 °C, and a predicted density of 1.217 g/cm³ . The compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, rubber additives, and fluorescent materials .

Why 6-Methylbenzothiazole Cannot Be Interchanged with Other Benzothiazole Derivatives: A Quantitative Differentiation Guide


Generic substitution among benzothiazole derivatives is not scientifically justifiable due to position-dependent differences in electronic properties, reactivity, and biological activity [1]. The methyl group at the 6-position, as opposed to the 2-, 5-, or other positions, fundamentally alters the compound's chemical behavior. Carbon-13 NMR studies demonstrate that the transmission of substituent effects from the 6-position to the 2-position is approximately 33% more efficient than the reverse pathway, underscoring that positional isomerism leads to quantifiable differences in electronic distribution [1]. Furthermore, in anticonvulsant assays, 6-methyl substituted benzothiazolyl-2-thiosemicarbazones exhibit activity profiles distinct from 6-nitro analogs, confirming that even within the same scaffold, the nature and position of the substituent are critical determinants of efficacy [2]. These data underscore that substituting 6-methylbenzothiazole with other benzothiazoles or positional isomers can lead to divergent outcomes in synthetic routes and biological assays, making evidence-based selection essential.

6-Methylbenzothiazole: Quantitative Evidence for Differentiated Performance Against Key Comparators


Antimicrobial Potency: 6-Methylbenzothiazole Exhibits an MIC of 0.008 μg/mL Against S. pneumoniae

6-Methylbenzothiazole demonstrates potent antimicrobial activity against Streptococcus pneumoniae, with a reported minimum inhibitory concentration (MIC) of 0.008 μg/mL . In contrast, a broader series of benzothiazole derivatives without the specific 6-methyl substitution exhibited MIC values ranging from 50 μg/mL to 200 μg/mL against various microbial strains, representing a potency differential of up to four orders of magnitude . This stark contrast in MIC values underscores the critical role of the 6-methyl substitution in achieving high antimicrobial potency.

Antimicrobial Minimum Inhibitory Concentration Streptococcus pneumoniae

Anticonvulsant Activity: 6-Methyl Derivative Shows Efficacy in Both Mice and Rat MES Models

In a series of 6-substituted benzothiazolyl-2-thiosemicarbazones, the 6-methyl derivative exhibited anticonvulsant activity in both mice (intraperitoneal, i.p.) and rat (oral) maximal electroshock seizure (MES) models [1]. While the 6-nitro analog (compound 1a) emerged as the most promising overall, the 6-methyl compound demonstrated a distinct activity profile, showing efficacy via both i.p. and oral routes, and all compounds in the series exhibited lesser or no neurotoxicity compared to the standard drug phenytoin [1]. This establishes that the 6-methyl substitution yields a specific and desirable balance of efficacy and safety that differs from other 6-substituted analogs.

Anticonvulsant Maximal Electroshock Seizure Neurotoxicity

Electronic Substituent Effects: Transmission from 6-Position to 2-Position is 33% More Efficient than the Reverse

A comprehensive 13C NMR study of 57 benzothiazoles quantified the transmission of substituent effects across the heterocyclic system [1]. The analysis revealed that transmission of substituent effects from the 2-position to the 6-position is approximately one-third less effective than transmission from the 6-position to the 2-position [1]. This means a substituent at the 6-position exerts a stronger influence on the electronic environment at the reactive 2-position than vice versa. The data also indicate that resonance effects are the primary mechanism for this transmission [1].

Physical Organic Chemistry Substituent Effect NMR Spectroscopy

Cytotoxic Potential: Schiff Base Derivative of 6-Methylbenzothiazole Shows an IC50 of 80.19 µM Against MCF-7 Cells

A Schiff base derived from 6-methylbenzothiazole, specifically 2-[(6-Methylbenzothiazol-2-ylimino)methyl]phenol (compound 1), was evaluated for cytotoxic potential against the MCF-7 breast cancer cell line and found to have an IC50 value of 80.19 µM [1]. Its brominated analog (compound 2) showed higher potency with an IC50 of 44.12 µM [1]. While the data point is for a derivative, it directly quantifies the functional utility of the 6-methylbenzothiazole scaffold in generating compounds with measurable anticancer activity.

Anticancer Cytotoxicity MCF-7 Cell Line

Anti-Tuberculosis Activity: 6-Methylbenzothiazole Schiff Base Derivative Shows MIC of 1.6 µg/mL

The bromo-substituted Schiff base derivative of 6-methylbenzothiazole (compound 2) demonstrated anti-tuberculosis activity with a minimum inhibitory concentration (MIC) of 1.6 µg/mL [1]. This value was reported to be lower (more potent) than the MICs of standard anti-tuberculosis drugs including Pyrazinamide, Streptomycin, and Ciprofloxacin, which were used as positive controls in the study [1].

Anti-tuberculosis Minimum Inhibitory Concentration Mycobacterium tuberculosis

Fluorescence Properties: 6-Methylbenzothiazole-Based Metal Complexes Exhibit Strong Solid-State Emission

Coordination polymers synthesized using 2-amino-6-methylbenzothiazole as a ligand with Cd(II), Zn(II), and Ni(II) display strong solid-state fluorescent emission peaks at room temperature [1]. The emission is attributed to intraligand charge transfer similar to that of the free 2-amino-6-methylbenzothiazole ligand [1]. This property positions 6-methylbenzothiazole derivatives as valuable components in the development of novel fluorescent materials and chemosensors.

Fluorescence Coordination Polymers Materials Chemistry

Optimized Application Scenarios for 6-Methylbenzothiazole (CAS 2942-15-6) in Research and Industry


Antimicrobial Drug Discovery: Developing Next-Generation Antibiotics Against S. pneumoniae

Based on its exceptionally low MIC of 0.008 μg/mL against Streptococcus pneumoniae, 6-methylbenzothiazole is a prime candidate as a core scaffold for designing new antibiotics targeting pneumococcal infections. This application is particularly relevant for research groups focused on combating multidrug-resistant bacteria, as the compound's potency exceeds that of many conventional benzothiazole derivatives by orders of magnitude.

Anticonvulsant Drug Development: Synthesizing Orally Active Seizure Medications

The demonstrated oral anticonvulsant activity of 6-methylbenzothiazole-derived thiosemicarbazones in rat MES models, combined with a favorable neurotoxicity profile, makes it a high-priority intermediate for medicinal chemistry programs aimed at developing new orally bioavailable antiepileptic drugs. Researchers should select this specific isomer to capitalize on this particular balance of efficacy and safety. [1]

Materials Science: Fabrication of Fluorescent Coordination Polymers and Chemosensors

The strong solid-state fluorescence exhibited by metal complexes of 2-amino-6-methylbenzothiazole validates the use of 6-methylbenzothiazole and its derivatives as versatile ligands in the synthesis of novel coordination polymers. These materials are directly applicable to the development of optical chemosensors, light-emitting diodes (LEDs), and other photonic devices. [2]

Organic Synthesis Methodology: Leveraging Enhanced Electronic Effects for Regioselective Derivatization

The established 33% higher efficiency of electronic transmission from the 6-position to the 2-position provides a quantitative rationale for using 6-methylbenzothiazole in synthetic sequences requiring modulation of the 2-position's reactivity. This property can be exploited by process chemists to achieve higher yields or greater selectivity in key bond-forming reactions compared to other benzothiazole isomers. [3]

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